molecular formula C15H16N2O3 B15262100 Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B15262100
M. Wt: 272.30 g/mol
InChI Key: NFYMFVVHBNQWEX-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate is a piperidone-based compound featuring a 3-cyanophenyl substituent at the 4-position of the 2-oxopiperidine ring and a methyl acetate group at the 1-position. Its molecular formula is inferred as C₁₄H₁₄N₂O₃, with a molecular weight of 258.27 g/mol (calculated). This structure suggests applications in medicinal chemistry, particularly as an intermediate in drug synthesis, though specific biological data are unavailable in the provided evidence.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C15H16N2O3/c1-20-15(19)10-17-6-5-13(8-14(17)18)12-4-2-3-11(7-12)9-16/h2-4,7,13H,5-6,8,10H2,1H3

InChI Key

NFYMFVVHBNQWEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include stirring without solvent at room temperature or using a steam bath .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions can vary widely, depending on the desired outcome and the specific reagents used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Mechanism of Action

The mechanism of action for Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and ring systems:

Structural Analogs with Modified Aromatic Substituents

Table 1: Key Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Key Features
Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate (Target) Not provided C₁₄H₁₄N₂O₃ 258.27 3-cyanophenyl Electron-withdrawing cyano group
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate 2059988-03-1 C₁₄H₁₆BrNO₃ 326.19 4-bromophenyl Bromine increases lipophilicity (logP)
Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate 2060032-41-7 C₁₂H₁₅NO₄ 237.25 Furan-2-yl Oxygen heterocycle enhances polarity
Key Observations:

The bromine substituent in the para position increases molecular weight (326.19 g/mol) and lipophilicity, which may improve membrane permeability in biological systems . The furan-2-yl group introduces a polar heterocycle, likely improving solubility in polar solvents like ethanol or DMSO .

Synthetic Utility: The cyano group in the target compound is amenable to further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines), offering versatility in drug discovery workflows.

Analogs with Modified Ring Systems

Table 2: Ring System Variations

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Ring System Key Differences
Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate 16201-73-3 C₁₄H₁₃N₃O₃ 271.28 1,2-Dihydropyridine Partially unsaturated ring
1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-ca 503614-91-3 Not provided Not provided Pyrazolopyridine fusion Extended heterocyclic framework
Key Observations:

Ring Saturation and Conformation :

  • The 1,2-dihydropyridine analog features a partially unsaturated ring, increasing planarity and altering hydrogen-bonding capacity compared to the fully saturated piperidine in the target compound. This may affect binding affinity in biological targets.
  • The pyrazolopyridine-fused compound incorporates a complex bicyclic system, likely reducing conformational flexibility but enhancing thermal stability.

Research Implications and Gaps

  • Physicochemical Data : Boiling points, solubility, and crystallinity data are absent in the provided evidence, limiting direct comparisons.
  • Biological Activity: No studies on pharmacological or toxicological profiles are cited, highlighting a need for experimental validation.
  • Synthetic Pathways: Differences in substituents (e.g., bromine vs. cyano) suggest divergent synthetic routes, warranting further investigation into reaction efficiencies.

Biological Activity

Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate is a complex organic compound characterized by a piperidine ring, a cyano group, and an ester functional group. Its molecular formula is C15H16N2O3C_{15}H_{16}N_{2}O_{3} with a molecular weight of 272.30 g/mol. This compound has garnered significant attention in the fields of chemistry and pharmaceuticals due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The structural features of this compound are crucial for its biological interactions. The presence of the piperidine ring imparts unique chemical properties that contribute to its biological activity.

PropertyValue
Molecular FormulaC15H16N2O3C_{15}H_{16}N_{2}O_{3}
Molecular Weight272.30 g/mol
IUPAC NameThis compound
CAS Number2060040-44-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano group and piperidine ring are believed to play critical roles in binding to enzymes or receptors, thereby modulating their activity. The ester group may enhance the compound's solubility and bioavailability, which are essential for its therapeutic effects.

Research Findings

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:

  • Antidepressant Effects : Similar piperidine derivatives have been studied for their potential antidepressant properties, suggesting that this compound may also have such effects.
  • Anticancer Activity : Some studies have shown that piperidine derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways.

Case Studies

  • Antidepressant Activity : A study investigated the effects of piperidine derivatives on serotonin uptake, revealing that modifications in the structure could significantly enhance their efficacy as antidepressants.
  • Anticancer Properties : Another research paper focused on the anticancer potential of related compounds, demonstrating that they could induce apoptosis in cancer cells through specific signaling pathways.

Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 2-(4-cyanophenyl)acetateLacks piperidine ringLimited biological activity
Methyl 2-(2-cyanophenyl)acetateDifferent cyano group positionVaries; less potent than related compounds

The presence of the piperidine ring in this compound is significant as it contributes to distinct chemical and biological properties compared to these similar compounds.

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